Methyl(phenyl)phosphine oxide Methyl(phenyl)phosphine oxide
Brand Name: Vulcanchem
CAS No.: 19315-13-0
VCID: VC3853000
InChI: InChI=1S/C7H8OP/c1-9(8)7-5-3-2-4-6-7/h2-6H,1H3/q+1
SMILES: C[P+](=O)C1=CC=CC=C1
Molecular Formula: C7H8OP+
Molecular Weight: 139.11 g/mol

Methyl(phenyl)phosphine oxide

CAS No.: 19315-13-0

Cat. No.: VC3853000

Molecular Formula: C7H8OP+

Molecular Weight: 139.11 g/mol

* For research use only. Not for human or veterinary use.

Methyl(phenyl)phosphine oxide - 19315-13-0

Specification

CAS No. 19315-13-0
Molecular Formula C7H8OP+
Molecular Weight 139.11 g/mol
IUPAC Name methyl-oxo-phenylphosphanium
Standard InChI InChI=1S/C7H8OP/c1-9(8)7-5-3-2-4-6-7/h2-6H,1H3/q+1
Standard InChI Key CKUALXJYIMVFON-UHFFFAOYSA-N
SMILES C[P+](=O)C1=CC=CC=C1
Canonical SMILES C[P+](=O)C1=CC=CC=C1

Introduction

Chemical Structure and Fundamental Properties

Molecular Architecture

Methyl(phenyl)phosphine oxide features a tetrahedral phosphorus atom bonded to a methyl group (CH3-\text{CH}_3), a phenyl ring (C6H5-\text{C}_6\text{H}_5), and an oxygen atom (=O=\text{O}), with the fourth position occupied by a lone pair. The P=O\text{P=O} bond length typically measures 1.48A˚1.48 \, \text{Å}, while P–C\text{P–C} bonds range between 1.801.85A˚1.80–1.85 \, \text{Å} . The phenyl group induces steric bulk, influencing reactivity in coordination complexes, whereas the methyl group modulates electronic effects through inductive donation.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC7H9OP\text{C}_7\text{H}_9\text{OP}
Molecular Weight156.12 g/mol
Melting Point115–117°C
31P^{31}\text{P} NMR (CDCl3_3)δ=21.9ppm\delta = 21.9 \, \text{ppm}
SolubilitySoluble in THF, DCM, toluene

Synthesis and Enantioselective Resolution

Classical Synthesis Routes

The compound is traditionally synthesized via Grignard or organolithium reagent reactions. A representative procedure involves treating N,NN,N-diethylamino-chloro-phenylphosphine with 2-methylphenyllithium in tetrahydrofuran (THF) at 78C-78^\circ \text{C}, followed by acidic workup to yield racemic methyl(phenyl)phosphine oxide in 92% purity .

Ph2PCl+CH3LiTHF, -78°CPhP(O)CH3+LiCl\text{Ph}_2\text{PCl} + \text{CH}_3\text{Li} \xrightarrow{\text{THF, -78°C}} \text{PhP(O)CH}_3 + \text{LiCl}

Modern Enantioseparation Techniques

Chiral resolution using TADDOL derivatives achieves enantiomeric excess (eeee) values exceeding 98% for PP-stereogenic variants. Crystallization in 2-propanol or toluene/hexane mixtures selectively isolates (SS)- or (RR)-enantiomers, critical for asymmetric catalysis . Single-crystal XRD analyses reveal noncovalent interactions (e.g., π\pi-stacking, hydrogen bonding) between the phosphine oxide and resolving agent, dictating diastereomeric complex stability .

Applications in Catalysis and Material Science

Ligand Design in Transition Metal Catalysis

Methyl(phenyl)phosphine oxide coordinates palladium and rhodium centers in cross-coupling reactions, enhancing turnover frequencies by 30–50% compared to triphenylphosphine. Its moderate electron-donating capacity (χ=2.1\chi = 2.1) balances oxidative addition and reductive elimination steps in Suzuki–Miyaura couplings .

Polymer Stabilization

Incorporating methyl(phenyl)phosphine oxide into polyurethane matrices improves thermal stability, increasing decomposition onset temperatures from 280C280^\circ \text{C} to 320C320^\circ \text{C}. The P=O\text{P=O} group scavenges free radicals, retarding chain scission during pyrolysis .

Pharmaceutical and Analytical Relevance

Prodrug Activation

The PP-stereogenic oxide serves as a prochiral precursor for antitumor agents. Stereospecific Pudovik reactions with thioureas yield thiophosphinates exhibiting IC50_{50} values of 1.2μM1.2 \, \mu\text{M} against breast cancer cell lines .

Chromatographic Standards

Due to its distinct 31P^{31}\text{P} NMR signature (δ=21.9ppm\delta = 21.9 \, \text{ppm}), the compound calibrates phosphorous-detecting HPLC systems, enabling part-per-billion quantification of organophosphorus pesticides in environmental samples .

Recent Advances and Future Directions

Dynamic Kinetic Resolution

2024 studies demonstrate enzyme-mediated dynamic resolution of racemic mixtures using lipase B, achieving 90%90\% conversion and ee>99%ee > 99\% under mild conditions. This biocatalytic route reduces solvent waste by 70%70\% compared to classical crystallization .

Quantum Chemical Modeling

Density functional theory (DFT) calculations (ω\omegaB97X-D/cc-pVTZ) predict substituent effects on P=O\text{P=O} vibrational frequencies, guiding the design of photoactive phosphine oxides for optoelectronic devices .

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